M2 ion channel blocker

Description

Significance of M2 Ion Channel as a Therapeutic Target

The influenza A virus M2 protein is a homotetrameric transmembrane protein that forms a pH-regulated proton-selective channel. mdpi.com This ion channel activity is indispensable for the virus's life cycle. nih.gov After the virus enters a host cell through endocytosis, the acidic environment of the endosome activates the M2 channel. This activation allows protons to flow into the interior of the virion, a crucial step that facilitates the uncoating process—the release of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1). nih.govasm.org By disrupting the interactions between M1 and the vRNPs, the viral genetic material is freed to enter the host cell's nucleus and initiate replication. asm.org

Furthermore, in some influenza strains, the M2 protein plays a role later in the replication cycle by regulating the pH of the trans-Golgi network (TGN). nih.govwikipedia.org This prevents the premature conformational changes of newly synthesized hemagglutinin (HA), a key viral surface protein. nih.gov Given that blocking the M2 proton channel's function inhibits viral replication, it stands as a proven and vital target for antiviral therapies. tandfonline.comnih.gov

Historical Context of M2 Ion Channel Blockers in Antiviral Development

The discovery of the antiviral properties of adamantane (B196018) derivatives marked a significant milestone in influenza treatment. Amantadine (B194251) was the first of this class to be identified for its anti-influenza activity in 1963 and received approval for influenza A prophylaxis in 1966. wikipedia.org Its derivative, rimantadine (B1662185), was subsequently approved for clinical use in 1993. dovepress.com These drugs, known as M2 ion channel blockers, were the first class of antivirals approved for treating influenza A infections. nih.gov For many years, they were a primary choice for managing community outbreaks. nih.gov However, their effectiveness has been severely compromised by the emergence and widespread prevalence of drug-resistant viral strains. archbronconeumol.orgnih.gov This has necessitated a continued search for new and effective M2 inhibitors. mdpi.comnih.gov

Role of M2 Protein in Viral Replication Cycle

The M2 protein is a versatile component involved in multiple stages of the influenza A virus life cycle. mdpi.com Its most well-documented function is as a proton channel during the early stages of infection. nih.gov

Viral Entry and Uncoating: Upon endocytosis into the host cell, the virion is contained within an endosome, which becomes progressively acidified. This low pH environment triggers the opening of the M2 ion channel. nih.gov The subsequent influx of protons into the viral core is thought to disrupt the acid-sensitive interactions between the M1 protein and the vRNP complexes. nih.gov This dissociation is essential for the release of the vRNPs into the cytoplasm, a prerequisite for their transport to the nucleus where viral transcription and replication occur. nih.govasm.org

Viral Assembly and Budding: In addition to its role in uncoating, the M2 protein is also implicated in the later stages of viral replication, including assembly and budding. The cytoplasmic tail of the M2 protein interacts with the M1 protein, an interaction important for the efficient production of infectious virus particles. asm.orgwikipedia.org The M2 protein also helps to mediate membrane curvature during the budding process, facilitating the release of new virions from the host cell. wikipedia.org Furthermore, in certain influenza strains, M2's ion channel activity is crucial for maintaining the pH of the trans-Golgi network, thereby preventing the premature acid-induced conformational changes in the HA protein. nih.govwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

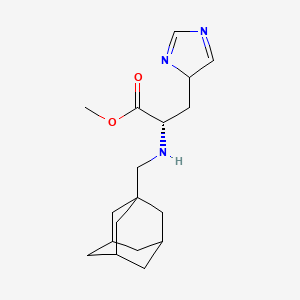

methyl (2S)-2-(1-adamantylmethylamino)-3-(4H-imidazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-16,20H,2-8,10H2,1H3/t12?,13?,14?,15?,16-,18?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMJGUDIUVOQTI-STWSTGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action of Adamantane Based Blockers

The primary mechanism of action for adamantane-based M2 ion channel blockers, such as amantadine (B194251) and rimantadine (B1662185), involves the physical obstruction of the M2 proton channel. wikipedia.orgnih.gov These drugs are thought to bind within the pore of the tetrameric M2 channel, effectively blocking the passage of protons. wikipedia.orgnih.gov

The binding site for these inhibitors is located in the transmembrane domain of the M2 protein. nih.gov Structural studies have shown that adamantane-based compounds fit into a pocket within the channel pore. nih.gov This binding is stabilized by interactions with key amino acid residues that line the channel. nih.gov By physically occluding the channel, amantadine and rimantadine prevent the acidification of the viral interior, thereby halting the uncoating process and inhibiting viral replication. wikipedia.orgresearchgate.net Molecular dynamics simulations suggest that these inhibitors can facilitate the closing of the His37 gate, a critical component of the channel's pH-sensing mechanism, and act as a direct blocker. researchgate.net

Challenges and Limitations: the Rise of Drug Resistance

A major challenge in the clinical use of adamantane-based M2 inhibitors is the rapid development and spread of drug-resistant influenza A virus strains. archbronconeumol.orgacs.org Resistance can arise from single point mutations in the M2 gene, specifically in the transmembrane domain that forms the drug-binding pocket. jamanetwork.com

The most common mutations conferring resistance involve amino acid substitutions at positions 26, 27, 30, 31, and 34 of the M2 protein. jamanetwork.com The S31N mutation (a serine to asparagine change at position 31) is the most prevalent, accounting for the majority of resistant strains. dovepress.comnih.gov Other significant mutations include V27A (valine to alanine (B10760859) at position 27) and L26F (leucine to phenylalanine at position 26). dovepress.comnih.gov These mutations alter the size and shape of the drug-binding pocket, sterically hindering the binding of amantadine (B194251) and rimantadine (B1662185) or reducing the hydrophobic contacts necessary for stable binding. iucr.orgbenthamscience.com The high frequency of these mutations in circulating influenza strains, including pandemic H1N1 and avian H5N1 viruses, has led to recommendations against the use of adamantanes for influenza treatment. dovepress.com

M2 Ion Channel Blocker Drug Resistance Mechanisms

Evolutionary Pressures Leading to Resistance

The widespread use and, in some cases, misuse of M2 ion channel blockers in both human and animal populations have created a strong selective pressure for the emergence of resistant influenza A virus strains. preprints.org The high mutation rate inherent in influenza viruses, coupled with this drug pressure, facilitates the rapid selection and propagation of resistant variants. preprints.org

Initially, the prevalence of amantadine (B194251) resistance was low, remaining at 1–2% until the year 2000. nih.gov However, a dramatic increase was observed in the following years. For instance, between 2000 and 2004, amantadine resistance among the A/H3N2 subtype in Asia surged from 1.1% to 27%. nih.gov By the 2005/2006 influenza season, the percentage of amantadine-resistant A/H3N2 strains had reached over 90% in the United States. nih.govjamanetwork.com This rapid global spread suggests that resistant viruses are not only readily selected but are also efficiently transmitted between individuals. nih.govcaister.com

The development of resistance is not solely linked to high antiviral use. asm.org Resistant strains have been detected in regions with both high and low rates of M2 inhibitor prescription, indicating that other factors, such as the fitness of the resistant viruses themselves, contribute to their circulation. asm.org In some instances, it is believed that the global spread of resistance mutations occurred through "genetic hitchhiking," where the resistance-conferring mutation became fixed in the viral population alongside other fitness-enhancing genetic changes. asm.org Furthermore, the emergence of resistant viruses has been documented to occur rapidly in treated individuals, sometimes within 2-3 days of starting therapy. nih.gov

Identification and Characterization of Common Resistance Mutations

Single amino acid substitutions in the transmembrane domain of the M2 protein are sufficient to confer high-level resistance to amantadine and rimantadine (B1662185). caister.comasm.org While several mutations have been identified, a few are predominantly responsible for the widespread resistance observed globally.

Serine to Asparagine Mutation (S31N)

The most common resistance mutation is a substitution of serine with asparagine at position 31 (S31N) of the M2 protein. asm.orgnih.gov This single mutation is responsible for the vast majority of amantadine-resistant influenza A strains currently in circulation, accounting for over 95% of resistant viruses. jamanetwork.comnih.gov The S31N mutation disrupts the drug-binding site within the M2 ion channel pore. asm.org This alteration has been observed in various influenza A subtypes, including H1N1 and H3N2. nih.govjamanetwork.com

Valine to Alanine (B10760859) Mutation (V27A)

Another clinically significant mutation is the substitution of valine with alanine at position 27 (V27A). nih.govisirv.org While less frequent than S31N, the V27A mutation also confers resistance to M2 blockers. nih.gov Interestingly, the emergence of the V27A mutation has been observed to be dependent on the cell type used for viral passage in laboratory settings, suggesting that host factors can influence the selection of specific resistance mutations. acs.org

Other Resistance-Conferring Mutations (e.g., A30T, G34E)

In addition to the more prevalent mutations, other substitutions within the M2 transmembrane domain have been shown to cause resistance. These include a change from alanine to threonine at position 30 (A30T) and from glycine (B1666218) to glutamic acid at position 34 (G34E). nih.govresearchgate.net These mutations, while rarer, further highlight the genetic plasticity of the influenza virus and its ability to evade antiviral drugs through various molecular mechanisms. nih.gov

Structural and Functional Basis of Resistance

The M2 protein of influenza A virus forms a homotetrameric proton-selective ion channel that is essential for viral replication. nih.gov This channel facilitates the acidification of the virion interior, a crucial step for the uncoating and release of the viral genome into the host cell cytoplasm. nih.gov M2 ion channel blockers, like amantadine and rimantadine, function by binding to the pore of this channel and physically obstructing the passage of protons. isirv.orgresearchgate.net

Resistance mutations primarily occur at amino acid residues that line the M2 channel pore. isirv.org The substitution of these residues with others that have different sizes, shapes, or chemical properties directly interferes with the binding of the adamantane-based drugs.

Alterations in Blocker Binding Pocket Geometry

Mutations conferring resistance to M2 ion channel blockers induce significant changes in the geometry of the drug-binding pocket located within the channel pore. The binding site for adamantane (B196018) drugs is a pocket shaped by pore-lining residues, including Val27, Ser31, Gly34, and His37. frontiersin.org

Other resistance mutations, such as V27A (valine to alanine at position 27), L26F (leucine to phenylalanine at position 26), and G34E (glycine to glutamic acid at position 34), also modify the binding pocket. biorxiv.orgnih.gov For instance, the V27A mutation, which replaces a valine with a smaller alanine residue, widens the channel pore at that position by approximately 2-3 Å. researchgate.net This alteration in the pore's dimensions can directly impact the fit of the drug molecule.

Molecular dynamics simulations have shown that mutations like V27A, V27F, and G34E can increase the diameter of the pore. nih.govacs.org These geometric changes can prevent the snug fit of the adamantane cage of the blocker, thereby reducing its ability to occlude the channel. acs.orgmdpi.com

Impact on Blocker Binding Affinity

The alterations in the binding pocket geometry directly translate to a reduced binding affinity of M2 channel blockers. The primary mechanism of resistance for many mutations is the destabilization of the drug-channel complex.

For the S31N mutant, the change in the chemical nature of the residue at position 31 dramatically reduces the affinity for adamantane-based drugs. pnas.org While the wild-type channel provides a hydrophobic pocket that favorably interacts with the adamantane moiety, the introduction of the polar asparagine in the S31N mutant disrupts these favorable interactions. nih.gov

Molecular mechanics calculations have shown more positive binding free energies for the complexes of resistant M2 mutants (V27A, V27F, G34E, R45H) with a blocker molecule compared to the stable complexes with the S31N and I32N mutants. acs.org This indicates a weaker binding interaction in the resistant forms. Electrophysiological studies have corroborated these findings, showing that mutations at pore-lining residues V27A, V27F, and G34E result in significantly less channel blockage compared to the S31N mutant. nih.govacs.org

Changes in Pore Diameter and Hydration State

Molecular dynamics simulations have revealed that resistance-conferring mutations such as V27A, V27F, G34E, and the allosteric mutation R45H lead to an increased diameter and hydration state of the M2 pore when complexed with an inhibitor. nih.govacs.orgresearchgate.net In the wild-type channel, the pore is constricted at the N-terminal end by a ring of Val27 residues, which limits water penetration. mdpi.comnih.gov The pore then widens towards the Gly34 position before narrowing again. mdpi.comnih.gov

Mutations that increase the pore diameter, such as V27A, allow for greater water access to the channel interior. researchgate.net This increased hydration can provide alternative pathways for proton transport, effectively bypassing the blocker. The structure of hydrogen-bonded water molecules within the channel is a key determinant of the binding affinity of ammonium-based inhibitors. researchgate.net

Identification of Allosteric Resistance Mutations

While most resistance mutations are located within or near the drug-binding pocket, some mutations confer resistance through an allosteric mechanism. These mutations are located distant from the binding site but induce conformational changes that are transmitted to the pore, ultimately affecting drug binding and efficacy.

Studies have identified allosteric resistance mutations such as L46P and R45H, located at the C-terminal end of the M2 transmembrane domain, more than 10 Å away from the drug-binding site. nih.govacs.orgnih.gov The L46P mutation, for instance, was found to confer resistance to a novel M2-S31N inhibitor. nih.gov Electrophysiological experiments confirmed that the M2 S31N/L46P double mutant channel was not blocked by several known inhibitors, yet it remained a functional proton channel. nih.gov

These allosteric mutations are thought to destabilize the helix-helix packing of the channel, which in turn disrupts the conformation of the drug-binding pocket, even though they are not in direct contact with the drug. pnas.org This destabilization can lead to a wider pore and increased conformational flexibility, making it more difficult for the blocker to effectively occlude the channel. benthamscience.com

Modified Blocker Binding Orientations in Mutant Channels

The orientation in which a blocker binds within the M2 channel pore is critical for its inhibitory activity. Research has revealed that resistance mutations can lead to altered binding orientations of inhibitors.

In the wild-type M2 channel, amantadine binds with its positively charged ammonium (B1175870) group facing down towards the C-terminus of the channel, near the His37 residue. nih.govacs.org However, in the S31N mutant channel, potent inhibitors have been found to bind in a flipped orientation, with their positively charged group facing up towards the N-terminus and the V27 residue. nih.govacs.org

This "flip-flop" binding mechanism has been supported by solution NMR studies and molecular dynamics simulations. acs.org The ability of a drug to adopt different binding orientations in the wild-type versus mutant channels has been exploited in the design of dual inhibitors that are effective against both. acs.org The specific orientation is dictated by the chemical environment of the binding pocket, which is significantly altered by resistance mutations.

Genetic Barriers to Resistance Development

The genetic barrier to resistance refers to the difficulty with which a virus can develop resistance to a particular drug. A high genetic barrier implies that multiple mutations, or mutations that come with a significant fitness cost to the virus, are required to confer resistance.

For the original M2 blockers like amantadine, the genetic barrier to resistance is low. tandfonline.com A single amino acid substitution, most commonly S31N, is sufficient to render the virus highly resistant. biorxiv.orgmdpi.com This is a primary reason why resistance to amantadine became widespread so rapidly. mdpi.complos.org

However, studies on newer M2-S31N inhibitors suggest that they may have a higher genetic barrier to resistance compared to amantadine. nih.govnih.gov While resistance can still emerge through mutations, it may require more complex genetic changes or come at a greater fitness cost to the virus. www.gov.uknih.gov For example, some amantadine-resistant mutants show impaired viral replication and transmission. tandfonline.com

Strategies to increase the genetic barrier to resistance include the development of dual inhibitors that target both wild-type and mutant M2 channels, and the use of combination therapies. tandfonline.complos.org A triple combination of amantadine, oseltamivir, and ribavirin (B1680618) has been shown to impede the selection of drug-resistant influenza A virus by requiring multiple mutations for the virus to escape the effects of all three drugs. plos.org

Correlation Between Channel Blockage Sensitivity and Antiviral Resistance

Electrophysiological assays, which directly measure the ability of a compound to block the M2 proton channel, are often used to assess the potency of potential inhibitors. nih.gov The results from these assays generally correlate well with the antiviral activity observed in cell culture-based plaque reduction assays. nih.govpnas.org

For instance, mutations that lead to reduced sensitivity in channel blockage, as measured by electrophysiology, consistently result in increased drug resistance in antiviral assays using recombinant viruses. nih.govacs.org Compounds that show potent inhibition of the M2-S31N channel in electrophysiological tests also tend to have low EC50 values (the concentration of a drug that gives a half-maximal response) in antiviral assays against amantadine-resistant viruses. nih.gov

This correlation underscores the fact that the primary mechanism of action for these antiviral compounds is indeed the blockage of the M2 ion channel. Therefore, the degree to which a mutation interferes with this blockage directly determines the level of phenotypic resistance observed in the virus.

Targeted Inhibition Strategies

Targeted inhibition strategies are at the forefront of developing next-generation M2 blockers. These approaches are based on the high-resolution structures of the M2 channel in both its wild-type and mutant forms, which reveal the molecular basis of drug action and resistance. nih.govplos.org By understanding the specific interactions within the channel's pore, researchers can design molecules with improved potency and broader activity.

The inhibition of the wild-type (WT) M2 channel has been the cornerstone of M2-targeted antiviral therapy. The archetypal inhibitors, amantadine and rimantadine, function by binding within the transmembrane pore of the channel tetramer. pnas.orgnih.gov This binding physically obstructs the channel, preventing the necessary conformational changes for proton translocation. tandfonline.commdpi.com The effectiveness of these adamantane-based drugs relies on a combination of hydrophobic interactions with pore-lining residues such as Ala30, Ile33, and Gly34, and the presence of a positively charged ammonium group that is believed to mimic hydronium ions. nih.govacs.org

While resistance has curtailed their use, the principles of WT channel inhibition continue to inform the design of new compounds. Research has expanded to explore novel scaffolds beyond the classic adamantane cage, including camphor (B46023) derivatives and various polycyclic amines, to identify new molecules that can effectively target the WT channel. nih.govrsc.org

The emergence of drug-resistant mutations, primarily S31N, V27A, and L26F, has necessitated the development of inhibitors specifically designed to target these altered channels. tandfonline.comnih.gov

S31N Mutant Targeting: The S31N mutation is the most prevalent form of resistance and is found in the vast majority of circulating influenza A strains. nih.govresearchgate.net This mutation introduces a bulkier and more polar asparagine residue into the drug-binding site, which sterically and electrostatically hinders the binding of amantadine. pnas.org For years, the S31N mutant was considered an "undruggable" target. nih.govtandfonline.com However, breakthrough strategies have led to the discovery of potent S31N inhibitors. One successful approach involved designing benzyl-substituted amantadine derivatives. nih.govresearchgate.net Another key finding was that certain inhibitors, such as M2WJ332, bind to the S31N channel in an inverted orientation compared to how amantadine binds to the WT channel, a discovery that opened new avenues for rational design. acs.org

V27A Mutant Targeting: The V27A mutation occurs at the narrowest part of the channel pore. Replacing the bulkier valine with a smaller alanine residue effectively enlarges the drug-binding cavity. nih.govacs.org This structural change allows for the design of larger molecules that can occupy the expanded pore. Guided by molecular dynamics simulations, researchers have developed several classes of V27A inhibitors, including spiroadamantane amines and other cage-like compounds, which show high potency against this mutant. tandfonline.comacs.orgescholarship.org

| Compound Class/Name | Target Channel | Key Research Finding | Citation |

|---|---|---|---|

| Amantadine/Rimantadine | Wild-Type (WT) | Classic inhibitors that physically block the WT M2 pore. | pnas.orgnih.gov |

| Benzyl-substituted amantadines | S31N Mutant | Discovered through medicinal chemistry approaches to have activity against the previously 'undruggable' S31N mutant. | nih.govresearchgate.net |

| Spiroadamantane amine (Compound 3) | V27A Mutant | Designed using molecular dynamics simulations to fit the enlarged pore of the V27A mutant; also shows activity against WT. | acs.orgescholarship.org |

| M2WJ332 | S31N Mutant | Binds in an opposite orientation within the S31N channel compared to amantadine in the WT channel. | acs.orgnih.gov |

| Guanidine (B92328) 16d | V27A Mutant | A polycyclic amine derivative with submicromolar inhibitory activity against the V27A mutant channel. | nih.gov |

A highly desirable goal in M2 inhibitor design is the development of compounds that are effective against both WT and the most common drug-resistant mutants. acs.org Such dual inhibitors could provide a more robust therapeutic option. A key strategy has been the design of flexible molecules capable of adopting different binding modes. For instance, certain halide-substituted thiophene (B33073) compounds have been shown to bind to the WT and S31N channels in opposite orientations, a "flip-flop" mechanism that allows for potent inhibition of both targets. acs.orgresearchgate.net

Other successful examples include benzyl-substituted amantadine derivatives, like 4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol, which was one of the first compounds identified as a potent dual inhibitor of both WT and S31N channels. nih.govresearchgate.net Similarly, spiroadamantane amines have been developed that effectively inhibit both WT and V27A mutant channels. escholarship.org The adamantyl bromothiophene class of molecules also represents a promising group of dual WT/S31N inhibitors. tandfonline.com

| Compound/Class | Dual Target | Design Strategy/Mechanism | Citation |

|---|---|---|---|

| 4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol | WT and S31N | A benzyl-substituted amantadine derivative identified as a potent dual inhibitor. | nih.govresearchgate.net |

| Halide-substituted thiophenes (e.g., Compound 11) | WT and S31N | Exhibits a 'flip-flop' binding mechanism, adopting different orientations in WT vs. S31N channels. | acs.orgresearchgate.net |

| Spiroadamantane amine | WT and V27A | Inhibits both channels, though with significantly higher potency against the V27A mutant. Binds deeper in the WT channel. | escholarship.org |

| Adamantyl bromothiophene | WT and S31N | An example of a dual inhibitor that could have a higher genetic barrier to resistance. | tandfonline.com |

An innovative strategy to combat drug resistance is the design of dual pharmacophore inhibitors. tandfonline.com These are single molecules engineered to interact with two distinct viral targets simultaneously. tandfonline.com One such concept involves creating a hybrid molecule that inhibits both the M2 ion channel and the surface glycoprotein (B1211001) hemagglutinin (HA). tandfonline.com The rationale behind this "two birds, one stone" approach is that it significantly increases the genetic barrier to resistance, as the virus would need to acquire mutations in two different genes to escape the drug's effect. tandfonline.com Other designs have proposed adamantane-based inhibitors containing two pharmacophore groups that act like a "barrel hoop," engaging two adjacent helices of the M2 tetramer to enhance inhibitory activity. nih.govplos.org

The principle of shape complementarity—the degree to which a ligand fits into its binding site—is fundamental to rational drug design. researchgate.net High-affinity binding is often associated with a high degree of geometric and electrostatic complementarity between the inhibitor and the channel pore. researchgate.netpnas.org The remarkable fit of amantadine's cage-like structure into the WT M2 channel is a classic example of this principle. mdpi.com

In designing new inhibitors, especially for mutant channels, computational tools like molecular docking are used to predict and optimize this complementarity. acs.orgpnas.org For the V27A mutant, the enlarged pore allows for the design of larger molecules that can achieve a snug fit. nih.gov For the S31N mutant, the challenge lies in designing molecules that can favorably occupy a smaller, more polar, and more dynamic binding site. pnas.org These design efforts must account for the fact that protein binding sites are not rigid and can undergo conformational changes to achieve a more complementary interface with a ligand. researchgate.net

Exploration of Novel Chemical Scaffolds for M2 Blockers

The prevalence of resistance to adamantane-based drugs has spurred a broad exploration for novel chemical scaffolds that can serve as a basis for new M2 inhibitors. nih.govscilit.com The goal is to identify hydrophobic cores that can anchor to the channel pore while allowing for chemical modifications to target specific WT or mutant channels. This research has led to the identification of several promising non-adamantane scaffolds. nih.gov

These include spiro compounds, which have proven particularly effective against the V27A mutant. tandfonline.comnih.gov Other successful frameworks include various polycyclic amines, such as those based on a 3-azatetracyclo[5.2.1.15,8.01,5]undecane core, which inhibit both WT and V27A channels. nih.gov More recent discoveries have identified pinanamine and camphor derivatives as entirely new classes of M2 inhibitors. rsc.orgscilit.com The incorporation of heterocyclic rings, such as isoxazoles and thiophenes, into amantadine-like structures has also yielded highly potent inhibitors of the S31N mutant. acs.orgnih.gov This continuous search for diverse molecular architectures is crucial for expanding the arsenal (B13267) of potential M2-targeting therapeutics. nih.gov

| Scaffold Class | Description | Primary Target(s) | Citation |

|---|---|---|---|

| Spiroamines | Contain a spirocyclic center, often incorporating adamantane-like cages. | V27A, L26F | tandfonline.comnih.gov |

| Polycyclic Amines | Complex, rigid ring systems designed as amantadine analogs. | WT, V27A | nih.gov |

| Pinanamine Derivatives | Based on the bicyclic monoterpene pinane (B1207555) skeleton. | WT | rsc.orgresearchgate.net |

| Camphor Derivatives | A new class of inhibitors based on the bicyclic camphor skeleton. | WT | rsc.orgscilit.com |

| Isoxazole (B147169)/Thiophene Derivatives | Amantadine derivatives containing heterocyclic rings. | S31N, Dual (WT/S31N) | acs.orgnih.gov |

| Organosilanes | Incorporate silicon atoms as a substitute for carbon in cage-like structures. | WT, V27A, L26F | nih.govtandfonline.com |

Adamantane-Based Analogs

The adamantane scaffold, characteristic of amantadine and rimantadine, remains a cornerstone in the design of M2 inhibitors. rsc.org Research has focused on modifying this core structure to regain activity against resistant viral strains. One strategy involves creating derivatives with additional pharmacophore groups. plos.orgnih.gov The idea is that an inhibitor with two pharmacophore groups could act like a "barrel hoop," binding to two adjacent helices of the M2 tetramer simultaneously, thereby fastening the channel in a closed state more effectively. plos.org

Another approach involves synthesizing amino acid derivatives of amantadine and rimantadine. mdpi.com The rationale is that the adamantane carbocycle can act as a membranotropic carrier, transporting functional groups to the M2 protein to inhibit viral replication. mdpi.com Further modifications, such as the introduction of a guanidino group, have been explored, as this polar group may enhance binding interactions. mdpi.com Researchers have also systematically synthesized numerous adamantane analogues to explore structure-activity relationships (SAR), leading to the discovery of benzyl-substituted amantadine derivatives with activity against both wild-type (WT) and the common S31N mutant channel. nih.gov Stereochemistry has also been shown to be a critical factor, with certain (R)-isomers of adamantane derivatives demonstrating higher potency as M2 channel inhibitors. rsc.org

Table 1: Antiviral Activity of Selected Adamantane-Based Analogs

| Compound Name | Target Strain | IC50 (µM) | Reference |

|---|---|---|---|

| (4R,6S)-9a (Bromo-derivative) | A/California/7/2009(H1N1)pdm09 | 11.3 | rsc.org |

| (4S,6R)-9a (Bromo-derivative) | A/California/7/2009(H1N1)pdm09 | 19.8 | rsc.org |

| (2R,4S)-13 (Hydroxy-substituted analog) | A/California/7/2009(H1N1)pdm09 | 18.4 | rsc.org |

| 4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol (44) | WT M2 | 14.1 | nih.gov |

| 4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol (44) | S31N M2 | 26.9 | nih.gov |

Bisnoradamantane and Noradamantane Derivatives

Moving beyond the classic adamantane cage, researchers have investigated smaller polycyclic scaffolds like bisnoradamantane and noradamantane. acs.org These derivatives have shown inhibitory activity against the wild-type M2 ion channel. acs.orgacs.org Studies involving a series of pyrrolidine (B122466) derivatives built on these smaller scaffolds revealed that several compounds inhibited the wild-type channel in the low micromolar range. nih.gov The binding of these compounds occurs at a primary site delineated by the amino acid residues Val27, Ala30, and Ser31. acs.orgnih.gov However, the smaller ring systems can lead to a more restricted positioning within the binding site compared to amantadine. acs.orgnih.gov While some bisnoradamantane derivatives showed activity against the wild-type M2 channel, they generally performed poorly against resistant mutants. nih.gov

Spiroadamantane Derivatives

Spiroadamantane derivatives represent a significant advancement in M2 blocker design, particularly for targeting drug-resistant mutations like V27A. acs.orgnih.govnih.gov The V27A mutation increases the volume of the inner pore of the M2 channel, which prompted the search for inhibitors with an expanded hydrophobic cage to fill this new space. nih.govfrontiersin.org Guided by molecular dynamics simulations, a spiroadamantane amine compound was designed that demonstrated improved shape complementarity to the V27A mutant channel. acs.orgnih.gov This class of inhibitors has shown potent activity against both wild-type and, notably, the V27A and L26F mutant channels. nih.govnih.govnih.gov X-ray crystallography has confirmed that spiroadamantane inhibitors bind within the channel, with the amino group occupying a similar position to that of amantadine in the wild-type channel, facilitated by the larger volume created by the Ala27 residue in the mutant. frontiersin.org

Table 2: Inhibitory Activity of Spiroadamantane Derivatives

| Compound | Target Channel | IC50 (µM) | Reference |

|---|---|---|---|

| Spiroadamantane amine (3) | M2-WT | 18.7 | nih.gov |

| Spiroadamantane amine (3) | M2-V27A | 0.3 | nih.gov |

| Spiroadamantane amine (3) | M2-L26F | 32.4 | nih.govresearchgate.net |

| Spiro-piperidine (2) | M2-WT | 12.6 | researchgate.net |

| Spiro-piperidine (2) | M2-V27A | 46.6 | researchgate.net |

| Spiroadamantane (9) | M2-WT | Not specified | acs.org |

| Spiroadamantane (9) | M2-V27A | Potent Inhibition | acs.org |

| Spiroadamantane (9) | M2-L26F | Potent Inhibition | acs.org |

Triazine, Isoxazole, Amino Alcohol, Azaspiro, Spirene, Pinanamine Scaffolds

The search for novel M2 inhibitors has expanded to include a diverse range of non-adamantane scaffolds. acs.orgresearchgate.netnih.govresearchgate.net These alternative structures aim to identify new chemotypes that can overcome the resistance mechanisms plaguing adamantane-based drugs.

Triazine: High-throughput screening using a yeast-based assay identified a triazine derivative as a novel M2 inhibitor chemotype. nih.govescholarship.org While the initial hit was not highly potent, subsequent testing of analogues led to a compound with potency comparable to amantadine. escholarship.org

Isoxazole: Isoxazole-containing molecules have been synthesized and evaluated, particularly in the context of targeting the S31N mutant. pnas.org By attaching a 1-(1-adamantylamino)-methylene group to an isoxazole ring, researchers developed compounds with inhibitory activity against this highly prevalent resistant channel. pnas.org

Amino Alcohol: This scaffold has been reported among the various non-adamantane structures to exhibit anti-influenza activity against M2 proton channel proteins. acs.orgresearchgate.netnih.govresearchgate.net

Azaspiro: Azaspiro compounds, such as 3-azaspiro researchgate.netresearchgate.netundecane hydrochloride, have been identified as potent M2 inhibitors. nih.gov This particular compound was found to be more than an order of magnitude more potent than amantadine. nih.gov

Spirene: The spirene guanidine analogue, 2-[3-azaspiro(5,5)undecanol]-2-imidazoline (BL-1743), was discovered through high-throughput screening and is one of the few non-adamantane-based M2 inhibitors reported. nih.gov

Pinanamine: Derivatives of pinanamine have also been designed and synthesized as inhibitors of the influenza A M2 ion channel. acs.org

These varied scaffolds demonstrate that the M2 channel can be inhibited by diverse pharmacophores, providing multiple avenues for the development of new antiviral agents. acs.orgresearchgate.netnih.govresearchgate.net

Diazabicyclooctane Derivatives

A novel class of M2 blockers has been proposed based on the diazabicyclooctane (DABCO) scaffold. researchgate.netnih.gov A key feature of these derivatives is their constant positive charge of +2 e.u. researchgate.netnih.gov This dual positive charge is advantageous because it creates a significant positive electrostatic potential barrier to hinder the transport of protons (H+) through the M2 channel, in addition to providing a physical, steric blockage. researchgate.netnih.gov Computational modeling has shown that these molecules have a high binding affinity for the M2 channel, with potential binding sites involving hydrogen bonds with Ser-31 and His-37 residues. nih.govicgbio.ru This approach represents a shift from simple steric hindrance to a combined steric and electrostatic inhibition mechanism. researchgate.net

Computational Approaches in Blocker Design

Computational methods have become indispensable in the rational design and discovery of M2 ion channel blockers. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations provide critical insights into the molecular interactions between inhibitors and the M2 channel, helping to explain drug resistance and guide the development of more effective drugs. plos.orgnih.govtubitak.gov.tr

Molecular Modeling and Dynamics Simulations

Molecular modeling allows for the construction of 3D representations of the M2 channel, including mutant forms. nih.govoup.com Docking calculations are then used to predict how potential inhibitor molecules might bind within the channel's pore, estimating binding affinities and identifying key interactions. nih.govtubitak.gov.tr

Molecular dynamics (MD) simulations take this a step further by simulating the movement of every atom in the system over time, providing a dynamic view of the inhibitor-channel complex. nih.gov MD simulations have been crucial in several key areas:

Understanding Binding Mechanisms: Simulations have helped elucidate the binding modes of existing drugs like amantadine and have been used to probe how novel inhibitors interact with the channel. acs.orgnih.gov They can reveal how inhibitors displace water molecules within the pore and interact with key residues. nih.govfrontiersin.org

Explaining Drug Resistance: By simulating mutations like V27A, researchers observed an increase in the pore's volume, which explained the loss of potency for amantadine and guided the design of larger, spiroadamantane-based inhibitors to fill the enlarged cavity. nih.govfrontiersin.orgtandfonline.com Similarly, simulations of the S31N mutant have been used to investigate the mechanism of resistance for S31N-specific blockers. acs.org

Guiding Rational Design: MD simulations have directly guided the design of potent inhibitors for previously "undruggable" targets like the V27A mutant. acs.orgnih.govtandfonline.com By predicting how modifications to a chemical scaffold will affect its binding and interaction with the channel, these computational tools allow for a more targeted and efficient drug discovery process. acs.orgtandfonline.com For instance, simulations guided the design of a series of potent spirane amine inhibitors targeting not only the wild-type channel but also the V27A and L26F mutants. nih.gov

Steered Molecular Dynamics and Constant pH Molecular Dynamics

Steered Molecular Dynamics (SMD) and Constant pH Molecular Dynamics (CpHMD) are powerful computational techniques used to investigate the dynamic processes of ligand binding and the influence of pH on protein structure and function.

Steered Molecular Dynamics (SMD) simulations apply external forces to pull a ligand, such as a drug molecule, along a defined path into or out of a protein's binding site. This method provides insights into the binding pathways and the energy barriers associated with the process. For instance, SMD simulations have been used to explore the entry of amantadine into the M2 channel, revealing that the molecule rotates with its amine group oriented toward the bulk water as it enters the hydrophobic entryway lined by Val27 side chains. researchgate.net

Constant pH Molecular Dynamics (CpHMD) simulations allow for the dynamic protonation and deprotonation of titratable residues in a protein during the simulation, providing a more realistic representation of the system under varying pH conditions. diva-portal.orgbiorxiv.org This is particularly important for the M2 ion channel, where the protonation state of the His37 tetrad is critical for its function as a pH sensor and for proton conduction. tubitak.gov.trfrontiersin.org CpHMD simulations have been employed to study the M2 channel in its closed and open states, revealing how changes in pH trigger conformational changes that lead to channel opening and hydration of the inner pore. diva-portal.org These simulations have also been used to investigate the effects of inhibitor binding on the protonation states of key residues like His37 and Asp44. tubitak.gov.tr For example, one study showed that while rimantadine binding did not significantly alter the protonation of His37 and Asp44, amantadine binding led to a notable increase in the protonation of two residues from different monomers, making the channel more basic at physiological pH. tubitak.gov.tr

Molecular Docking Methodologies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of M2 ion channel blockers, docking studies are used to predict how potential drug candidates bind to the channel and to estimate their binding affinity. researchgate.netmdpi.com

These studies have been instrumental in identifying potential binding sites and understanding the interactions between inhibitors and the M2 protein. For example, docking studies have suggested that adamantane-based inhibitors fit into a pocket formed by the Trp41 residue, with a hydrogen bond forming between the ammonium nitrogen of the drug and the nitrogen of the His37 residue. researchgate.net The software AutoDock is frequently used for these calculations, employing algorithms to find unbiased binding positions and estimate docking energies and inhibition constants. researchgate.net

Molecular docking is also a key component of virtual screening protocols to identify new inhibitor candidates from large compound libraries. nih.govmdpi.com By docking numerous compounds into the M2 channel structure, researchers can rank them based on their predicted binding energies and select the most promising candidates for further experimental testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rsturkjps.org For M2 ion channel blockers, QSAR studies help in understanding which molecular properties are crucial for inhibitory activity and in designing more potent derivatives. shd-pub.org.rsresearchgate.net

These studies typically involve a series of adamantane derivatives with known antiviral activities. shd-pub.org.rsresearchgate.net By analyzing various molecular descriptors (e.g., steric, electrostatic, hydrophobic properties), QSAR models can be developed to predict the activity of new, untested compounds. turkjps.orgnih.gov For instance, a QSAR study on adamantane derivatives incorporating amino-acid residues found that compounds with short, non-polar aliphatic residues in the lateral chain are likely to have good antiviral activity against the A/H3N2 strain with low cytotoxicity. shd-pub.org.rsresearchgate.net Conversely, derivatives with guanidated amino acids or β-amino acids as substituents showed lower or no activity. researchgate.net 3D-QSAR models have further suggested that future M2 inhibitors could benefit from combining a lipophilic adamantane or similar hydrocarbon cage with polar groups. researchgate.net

| Model Type | Key Findings | Reference |

| 2D QSAR | Hydrogen count and hydrophilicity are important parameters. | nih.gov |

| 3D QSAR | Steric and hydrophobic properties negatively contribute to activity. | nih.gov |

| SiRMS | Adamantane derivatives with short, non-polar aliphatic residues show good activity. | shd-pub.org.rsresearchgate.net |

Virtual Screening Protocols (e.g., EIIP/AQVN Filter, Ligand-Based Screening)

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov

One effective VS protocol involves the use of the Electron-Ion Interaction Potential (EIIP) and Average Quasi-Valence Number (AQVN) filter. nih.govmdpi.com This method is based on the principle that small molecules with similar EIIP and AQVN values tend to interact with common therapeutic targets. nih.govmdpi.com This approach has been successfully used to screen for candidate M2 ion channel inhibitors, including for drug repurposing. nih.govmdpi.com For example, a study used the EIIP/AQVN filter to screen a drug database and, after further filtering with ligand-based screening and molecular docking, identified guanethidine (B1672426) as a potential dual inhibitor of both wild-type and amantadine-resistant M2 channels, a finding that was later confirmed experimentally. nih.gov

Ligand-based virtual screening is another approach that uses the knowledge of known active compounds to identify new ones. nih.gov This method involves creating a model based on the pharmacophoric features of known inhibitors and then screening a database for compounds that match this model. mdpi.com This technique has been combined with other methods to identify novel M2 inhibitors. nih.gov

The general workflow of a virtual screening protocol for M2 inhibitors often involves sequential filters:

Initial screening of a large compound database using the EIIP/AQVN filter. nih.govmdpi.com

Further selection using ligand-based methods, such as pharmacophore modeling. mdpi.comnih.gov

Final ranking and selection based on molecular docking scores and binding energy calculations. mdpi.comnih.gov

Potential of Mean Force Calculations

Potential of Mean Force (PMF) calculations are a powerful computational tool used to determine the free energy profile of a molecular process, such as a ligand binding to a protein. acs.orgacs.org This method provides a quantitative measure of the energetic barriers and minima along a specific reaction coordinate, offering deep insights into the thermodynamics and kinetics of the process.

In the study of M2 ion channel blockers, PMF calculations have been crucial for understanding the binding mechanisms and the energetic favorability of different binding sites. acs.orgacs.org For instance, PMF calculations were applied to compare the thermodynamic stability of a drug binding to the pore of the M2 channel versus binding to the protein's surface. The results showed that at a biological pH of approximately 7.4, the pore binding site is significantly more favorable thermodynamically by about 7 kcal/mol, indicating a more stable drug binding and more effective channel inhibition at this location. acs.org

Furthermore, PMF calculations, often combined with quantum mechanics/molecular mechanics (QM/MM) and multiscale reactive molecular dynamics (MS-RMD), have been used to investigate the intricate process of proton transport through the M2 channel. acs.orgbiorxiv.orgpnas.org These studies have provided detailed free energy profiles for proton translocation, revealing the roles of key residues like His37 and the influence of the channel's protonation state on the energy barriers for proton conduction. frontiersin.orgacs.org

Molecular Mechanics Generalized Born Surface Area (MM-GBSA) Calculations for Binding Free Energy

The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is a popular and computationally efficient approach for estimating the binding free energy of a ligand to a protein. nih.govnih.govcresset-group.com This method combines molecular mechanics energy calculations with a continuum solvation model to approximate the free energy of binding. nih.govcresset-group.com

MM-GBSA has been widely used to study the binding of various inhibitors to the M2 ion channel and its resistant mutants. nih.govacs.org For example, MM-GBSA calculations were employed to investigate the resistance mechanism of the L46P mutant towards a novel M2 S31N inhibitor. The calculations showed a significantly more stable complex for the inhibitor with the AM2 S31N channel compared to the AM2 S31N/L46P mutant, with a difference in effective binding energy of over 22.2 kcal/mol, explaining the observed resistance. nih.gov

Similarly, MM-GBSA has been used to assess the impact of other resistance-conferring mutations, such as V27A, V27F, G34E, and R45H. acs.org The calculations revealed more positive (less favorable) binding free energies for an inhibitor in complex with these resistant M2 mutants compared to the more susceptible S31N and I32N variants. acs.org The method has also been applied to understand the reduced binding affinity of the drug peramivir (B1663781) to the R292K mutant of neuraminidase, another key influenza virus protein, demonstrating its broad applicability in antiviral research. mdpi.com

Components of MM-GBSA Binding Free Energy: The total binding free energy (ΔG_bind) is calculated as the sum of several components:

ΔE_vdw: van der Waals energy

ΔE_ele: Electrostatic energy

ΔG_sol: Solvation free energy (composed of polar and non-polar contributions)

| Complex | ΔG_bind (kcal/mol) | Key Energy Contributor | Reference |

| Peramivir-Wild-Type Neuraminidase | -38.95 ± 5.66 | ΔE_ele and ΔE_vdw | mdpi.com |

| Peramivir-R292K Mutant Neuraminidase | -21.67 ± 2.10 | ΔE_ele and ΔE_vdw | mdpi.com |

Conclusion

Quaternary Structure of the M2 Ion Channel

The functional M2 ion channel is a homotetramer, composed of four identical M2 protein subunits. nih.govwikipedia.orgproteopedia.org These subunits assemble in the viral membrane to form a four-helix bundle. nih.gov The transmembrane helices arrange with a left-handed twist, creating a central pore through which protons are conducted. nih.govmdpi.com The stability of this tetrameric assembly is significant, with studies indicating that the full-length protein has a more favorable free energy of tetramerization compared to truncated constructs, suggesting that domains outside the transmembrane region contribute to the stability of the quaternary structure. acs.org The tetramer is further stabilized by two disulfide bonds linking the monomers. wikipedia.orgsinobiological.com This tetrameric architecture is essential for the protein's function as a highly selective, pH-regulated proton channel. wikipedia.orgfrontiersin.org

Domain Architecture of the M2 Protein

Each 97-residue M2 monomer is organized into distinct domains: an N-terminal ectodomain, a transmembrane (TM) domain, and a C-terminal domain which includes an amphipathic helix and a cytoplasmic tail. mdpi.commdpi.com

The N-terminal domain, comprising approximately residues 1-24, is located on the exterior of the viral particle. mdpi.comwikipedia.org This domain is highly conserved, particularly the first nine amino acids. asm.org While often considered unstructured, studies have shown it can adopt specific conformations, such as a β-turn, when complexed with antibodies. asm.orgnih.gov The conformation of the N-terminal domain can also be influenced by the lipid environment; it has been observed to form a β-sheet in DMPC bilayers and an α-helical structure in cholesterol-rich membranes. nih.gov This domain is crucial for the incorporation of the M2 protein into the virion. frontiersin.org

The transmembrane (TM) domain, spanning approximately residues 25-46, forms the core of the ion channel. mdpi.comwikipedia.org Each monomer contributes one α-helix to the four-helix bundle that constitutes the channel pore. proteopedia.orgnih.gov This domain is the site of proton conduction and contains the key residues responsible for the channel's pH-sensitivity and selectivity. wikipedia.orgpnas.org It is also the binding site for adamantane-class antiviral drugs like amantadine (B194251) and rimantadine (B1662185), which physically block the pore. wikipedia.orgrcsb.org The helices are packed tightly, particularly at the N-terminal end, and flare out slightly towards the C-terminal end. nih.govmdpi.com

Located adjacent to the TM domain, from approximately residue 45 to 62, is an amphipathic helix that lies at the interface of the membrane and the cytoplasm. mdpi.comnih.gov This helix is formed upon binding to lipids and is otherwise unstructured in solution. kent.ac.uk It plays a critical role in the final stages of viral budding by inducing positive membrane curvature, which facilitates membrane scission and the release of new virions. kent.ac.ukresearchgate.net This region contains cholesterol recognition amino acid consensus (CRAC) motifs, which are important for cholesterol binding and membrane association. mdpi.comresearchgate.net The structure of this domain is crucial for its function in viral assembly and budding. nih.gov

The C-terminal domain (residues ~63-97) is a cytoplasmic tail that extends into the viral interior. mdpi.comasm.org While this domain has little direct effect on the proton channel activity, it is vital for viral assembly and budding. sinobiological.com It interacts with the matrix protein M1, an interaction essential for packaging the viral genome and incorporating ribonucleoproteins into budding particles. sinobiological.comfrontiersin.orgnih.gov Although largely considered flexible and disordered, structural predictions suggest the potential for a ring-like structure within the cytoplasmic tail, which may be important for its function in budding. asm.orgmit.edu

Pore Architecture and Key Residues

The pore of the M2 channel is a narrow, water-filled channel formed by the tetrameric assembly of the TM helices. mdpi.compnas.org The pore is lined by specific amino acid residues that are critical for its function. proteopedia.org

The architecture of the pore is not uniform along its length. It is constricted at its N-terminal entrance by a "valve" formed by four Val27 residues. nih.govproteopedia.org Past this point, the pore widens and is lined by hydrophilic residues such as Ser31 and Gly34, creating a water-filled cavity. proteopedia.orgmdpi.com The channel then narrows again towards the C-terminus, where two key residues, His37 and Trp41, form the gating machinery. proteopedia.orgmdpi.com

Key Residues and Their Functions:

His37 (Histidine at position 37): This residue acts as the pH sensor and selectivity filter of the channel. wikipedia.orgpnas.org At low pH (around 5.8), the imidazole (B134444) side chains of the four His37 residues become protonated. proteopedia.org The resulting electrostatic repulsion between the now-cationic side chains is thought to trigger a conformational change that opens the channel. proteopedia.org The His37 tetrad is directly involved in the proton relay mechanism, shuttling protons through the pore. mdpi.com

Trp41 (Tryptophan at position 41): This residue forms the gate of the channel. nih.govwikipedia.org The bulky indole (B1671886) rings of the four Trp41 residues pack together, physically occluding the pore in its closed state. nih.gov Upon channel activation, a conformational change moves these residues, opening the gate and allowing protons to pass. nih.gov The Trp41 gate is stabilized by interactions with Asp44 in the closed state. frontiersin.org

Val27 (Valine at position 27): Forms a hydrophobic ring at the N-terminal opening of the pore, acting as a valve that constricts the channel entrance. nih.govproteopedia.org

Ser31 (Serine at position 31): A polar residue within the pore that is believed to bind a water molecule, which may be crucial for bridging the proton relay from the channel entrance to the His37 sensor. nih.gov Mutations at this site, such as S31N, are commonly associated with amantadine resistance. asm.org

Asp44 (Aspartic acid at position 44): This residue helps stabilize the closed state of the channel by forming hydrogen bonds with the Trp41 gate. frontiersin.org

The coordinated action of these residues within the specific structural framework of the tetrameric channel allows for the precise, pH-dependent control of proton transport across the viral membrane.

Data Tables

Table 1: Domain Architecture of the Influenza A M2 Protein

| Domain | Approximate Residue Range | Location | Key Structural Features | Primary Function(s) |

|---|---|---|---|---|

| N-terminal Domain | 1-24 | Extracellular | Unstructured, can form β-turns or α-helices depending on environment. mdpi.comasm.orgnih.gov | Virion incorporation. frontiersin.org |

| Transmembrane (TM) Domain | 25-46 | Transmembrane | Four-helix bundle forming a central pore. nih.govproteopedia.org | Proton conduction, pH sensing, drug binding. wikipedia.orgpnas.org |

| Amphiphilic Helix | 45-62 | Membrane-Cytoplasm Interface | α-helix formed upon lipid binding. kent.ac.uk | Induces membrane curvature, facilitates budding and scission. kent.ac.ukresearchgate.net |

| C-terminal Domain | 63-97 | Cytoplasmic | Largely flexible and disordered tail. mdpi.commit.edu | Interaction with M1 protein, viral assembly, genome packaging. sinobiological.comfrontiersin.org |

Table 2: Key Residues in the M2 Ion Channel Pore

| Residue | Location in Pore | Structural Role | Functional Role |

|---|---|---|---|

| Val27 | N-terminal entrance | Forms a narrow, hydrophobic constriction. nih.govproteopedia.org | Acts as a "valve" at the channel entrance. nih.gov |

| Ser31 | Pore lining | Polar residue within the hydrophobic pore. proteopedia.org | Binds water to facilitate proton relay. nih.gov |

| Gly34 | Pore lining | Contributes to the water-filled cavity. proteopedia.orgmdpi.com | Facilitates proton passage. |

| His37 | Central gating region | Forms a tetrad of imidazole rings. mdpi.com | pH sensor and selectivity filter; proton relay. wikipedia.orgpnas.org |

| Trp41 | C-terminal gating region | Bulky indole rings form a physical gate. nih.gov | Opens and closes the channel pore. nih.govwikipedia.org |

| Asp44 | Near C-terminal gate | Interacts with Trp41. | Stabilizes the closed state of the gate. frontiersin.org |

M2 Ion Channel: A Deep Dive into its Structural Biology and Biophysical Characterization

The M2 protein of the influenza A virus is a homotetrameric integral membrane protein that forms a proton-selective ion channel, a crucial component for the virus's life cycle. frontiersin.orgwikipedia.org This channel facilitates the acidification of the virion's interior, a necessary step for the uncoating of the viral genome and subsequent replication within a host cell. nih.govnih.gov The M2 protein's transmembrane domain is the primary focus of structural and functional studies, as it forms the pore through which protons are conducted. frontiersin.orgproteopedia.org

Preclinical Evaluation of M2 Ion Channel Blockers

In Vitro Methodologies for Blocker Characterization

The preclinical evaluation of M2 ion channel blockers relies on a variety of in vitro methodologies designed to characterize their activity and mechanism of action. These assays provide crucial data on the potency, specificity, and functional effects of candidate compounds before they advance to in vivo studies.

Electrophysiological Assays (e.g., Two-Electrode Voltage Clamp, Patch Clamp Recording)

Electrophysiological assays are fundamental for directly measuring the ion channel activity of the M2 protein and the inhibitory effects of potential blockers. These techniques allow for the precise control of the cell membrane potential while recording the ionic currents that flow through the M2 channel. nih.govresearchgate.netnih.gov

The Two-Electrode Voltage Clamp (TEVC) technique is widely used for studying M2 ion channels expressed in large cells, most commonly Xenopus laevis oocytes. nih.govwikipedia.orgreactionbiology.com In this method, two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a desired level. wikipedia.orguni-frankfurt.de By controlling the voltage, researchers can measure the current passing through the expressed M2 channels in response to stimuli, such as changes in pH, and assess the blocking activity of compounds. nih.govunl.edu For instance, the influenza virus M2 protein, when expressed in Xenopus oocytes, demonstrates ion channel activity that can be significantly attenuated by the anti-influenza drug amantadine (B194251). nih.gov This assay has been instrumental in characterizing the effects of mutations in the M2 transmembrane domain that confer drug resistance, as these mutations produce currents that are resistant to the drug. nih.govnih.gov

Patch Clamp Recording is another powerful electrophysiological technique that allows for the study of ion channels in a smaller patch of the cell membrane or even a single ion channel. the-scientist.commaxcyte.com This method provides high-resolution recordings of channel activity and is considered the gold standard for studying ion channel function. nih.gov While traditionally a low-throughput method, the development of automated patch clamp (APC) platforms has significantly increased its utility in drug discovery. nih.gov These automated systems enable the rapid screening of large numbers of compounds for their effects on ion channels like M2. nih.govmaxcyte.com

The data below illustrates findings from a two-electrode voltage clamp assay testing a series of M2-S31N inhibitors against double mutant channels.

| Compound | M2-S31N/L26I Inhibition (%) | M2-S31N/V27A Inhibition (%) |

| Amantadine | Low | Low |

| Compound 6 | High | Moderate |

| Compound 7 | High | Moderate |

| Compound 15 | High | High |

| This table is interactive. You can sort and filter the data. | ||

| Data is illustrative and based on findings reported in literature where specific percentage inhibitions were characterized for novel compounds against resistant M2 mutants. nih.gov |

Cell-Based Antiviral Assays (e.g., Plaque Reduction Assays, Cell Viability Assays)

Cell-based antiviral assays are critical for evaluating the efficacy of M2 ion channel blockers in a biological context that mimics viral infection. researchgate.net These assays measure the ability of a compound to inhibit viral replication in cultured cells.

Plaque Reduction Assays (PRA) are a classic method used to quantify the inhibition of viral replication. researchgate.netmdpi.com In this assay, a monolayer of host cells, such as Madin-Darby canine kidney (MDCK) cells, is infected with the influenza virus. researchgate.net The virus replicates and spreads, creating localized areas of cell death known as plaques. The addition of an effective antiviral compound will reduce the number and size of these plaques. researchgate.netresearchgate.net The half-maximal effective concentration (EC50) of a drug can be determined from these assays. researchgate.net For example, amantadine-resistant influenza viruses with the S31N mutation in the M2 protein show little to no plaque reduction in the presence of amantadine, while novel inhibitors can effectively reduce plaque formation. researchgate.net

Cell Viability Assays measure the health of host cells after viral infection and treatment with a potential antiviral agent. The cytopathic effect (CPE) of the virus, which is the damage and death of host cells, can be quantified. acs.orgresearchgate.net An effective M2 inhibitor will protect the cells from virus-induced death, thus maintaining cell viability. mednexus.org Various methods can be used to assess cell viability, including microscopy to observe morphological changes and assays that measure metabolic activity or membrane integrity. mednexus.org

The following table presents exemplary data from plaque reduction assays for different compounds against an amantadine-resistant influenza A virus strain.

| Compound | Concentration (µM) | Plaque Formation Inhibition |

| Amantadine | 10 | No significant inhibition |

| Hexamethylene amiloride (B1667095) | 10 | Moderate inhibition |

| Triazine derivative | 10 | Complete inhibition |

| Adamantane (B196018) analog 6 | 1 | Almost complete inhibition |

| Adamantane analog 10 | 1 | Almost complete inhibition |

| This table is interactive. You can sort and filter the data. | ||

| Data is based on findings from high-throughput screening and subsequent plaque reduction assays. nih.gov |

Fluorescence-Based Assays (e.g., Tryptophan Fluorescence Quenching)

Fluorescence-based assays offer a sensitive and often high-throughput method for studying the structure and function of the M2 ion channel and the binding of inhibitors. mdpi.com

Tryptophan Fluorescence Quenching is a technique that takes advantage of the intrinsic fluorescence of tryptophan residues within the M2 protein. mdpi.comnih.gov The M2 protein contains a critical tryptophan residue (Trp41) that acts as a gate at the C-terminal end of the channel pore. mdpi.comtubitak.gov.tr The fluorescence of this tryptophan is sensitive to its local environment and can be quenched by other nearby residues, such as histidine 37 (His37), in a pH-dependent manner. nih.gov Studies have shown that at low pH, which activates the channel, the fluorescence of Trp41 is quenched by the protonated His37. nih.gov This quenching is specifically reversed by the binding of M2 channel blockers like amantadine and rimantadine (B1662185). nih.gov This assay can therefore be used to monitor the conformational changes in the M2 channel associated with protonation and drug binding. nih.govnih.govrsc.org

Bacterial Growth Assays (e.g., Single Protein Production System)

Bacterial growth assays provide a convenient and high-throughput platform for screening large chemical libraries to identify potential M2 ion channel inhibitors. nih.gov These assays are based on the principle that high-level expression of a functional M2 ion channel is toxic to bacteria, likely by disrupting the proton motive force across the inner bacterial membrane. acs.org

In a typical setup, a bacterial strain is engineered to express the M2 protein under the control of an inducible promoter. acs.org When M2 expression is induced, the bacteria's growth is inhibited. acs.org However, if the bacteria are grown in the presence of a compound that blocks the M2 channel, the toxic effect is alleviated, and bacterial growth is restored. nih.govacs.org This growth restoration can be easily measured, making it a robust method for high-throughput screening. nih.gov A yeast-based growth restoration assay has also been successfully adapted for this purpose, leading to the discovery of new M2 inhibitory chemotypes. nih.govscispace.com

Site-Directed Mutagenesis Studies for Functional Analysis

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific amino acid substitutions into the M2 protein. springernature.comnih.gov By changing specific residues and then analyzing the function of the mutant channels, researchers can gain insights into the structure-function relationships of the M2 protein. mdpi.comnih.gov

This technique has been crucial in identifying key amino acid residues involved in proton conduction, gating, and drug binding. mdpi.com For example, mutagenesis of the histidine residue at position 37 (His37) and the tryptophan residue at position 41 (Trp41) has provided evidence for their roles as the pH sensor and gate of the channel, respectively. nih.govmdpi.com Furthermore, site-directed mutagenesis has been instrumental in understanding the mechanisms of drug resistance. nih.gov Mutations at positions such as 26, 27, 30, 31, and 34 in the transmembrane domain have been shown to confer resistance to adamantane-based drugs. researchgate.netnih.gov By creating and characterizing these resistant mutants, researchers can screen for new inhibitors that are effective against these clinically relevant strains. acs.org

In Vivo (Non-Human) Efficacy Studies

Following promising in vitro characterization, M2 ion channel blockers are evaluated in in vivo non-human models to assess their efficacy in a whole-organism context. These studies are essential for determining the potential therapeutic value of a compound before it can be considered for clinical trials in humans.

The most common animal model for influenza infection is the mouse. researchgate.net Mice can be infected with influenza A virus, and they develop symptoms that mimic human influenza, including weight loss, lung inflammation, and in some cases, mortality. researchgate.net The efficacy of an M2 inhibitor is typically evaluated by its ability to reduce viral titers in the lungs, alleviate disease symptoms, and improve survival rates in infected mice. researchgate.net

For example, in a mouse model of lethal influenza, the administration of a novel M2 inhibitor, isoxsuprine, was shown to significantly decrease lung viral titers, mitigate pulmonary inflammation, and enhance survival rates compared to untreated control animals. researchgate.net Such studies provide critical information about the compound's antiviral activity in a living system and can help to identify potential lead candidates for further development. While some inhibitors may show potent activity in in vitro assays, their efficacy does not always translate to in vivo models. nih.gov Therefore, these animal efficacy studies are a crucial step in the preclinical evaluation pipeline. biorxiv.orgpatsnap.com

The table below summarizes hypothetical efficacy data for M2 blockers in a mouse model of influenza A infection.

| Treatment Group | Mean Lung Viral Titer (log10 PFU/g) | Survival Rate (%) |

| Placebo | 6.5 | 20 |

| Amantadine (Resistant Strain) | 6.2 | 25 |

| Compound X | 4.1 | 80 |

| Compound Y | 3.8 | 90 |

| This table is interactive. You can sort and filter the data. | ||

| Data is illustrative and represents typical outcomes from in vivo efficacy studies of novel antiviral compounds against influenza. researchgate.net |

Utilization of Animal Models of Viral Infection

A variety of animal models are employed to simulate human influenza infection and to evaluate the antiviral properties of M2 ion channel blockers. The most commonly utilized models include mice and ferrets, each offering distinct advantages for preclinical research.

Mouse Models: Mice are a frequently used model in influenza research due to their cost-effectiveness, ease of handling, and the availability of numerous genetically defined strains. They are valuable for initial efficacy screening of M2 inhibitors, allowing for the assessment of survival rates, viral load reduction in the lungs, and pathological changes following infection with mouse-adapted influenza A virus strains.

Ferret Models: Ferrets are considered a gold-standard model for influenza research as they are naturally susceptible to human influenza viruses and exhibit clinical signs and disease pathology that closely resemble those in humans. These include fever, sneezing, and nasal discharge. Ferrets are particularly useful for studying virus transmission and for evaluating the ability of M2 ion channel blockers to alleviate clinical symptoms and reduce viral shedding from the upper respiratory tract.

Other animal models, such as guinea pigs and non-human primates, are also used in influenza research, but mice and ferrets remain the primary models for the preclinical evaluation of M2 ion channel blockers.

Evaluation of Antiviral Efficacy in Animal Models

The in vivo antiviral efficacy of M2 ion channel blockers is assessed through various parameters in these animal models. Key indicators of a compound's effectiveness include a reduction in viral replication, improvement in clinical signs of illness, and increased survival rates in lethally challenged animals.

Early M2 inhibitors like amantadine and rimantadine demonstrated protective effects in animal models. For instance, studies in mice infected with influenza A have shown that rimantadine can significantly reduce mortality and lower viral titers in the lungs. nih.gov Research indicated a dose-dependent protective effect, with higher doses leading to increased survival rates. nih.gov Similarly, amantadine has been shown to increase the rate of viral clearance from the lungs of infected mice.

More recent research has focused on developing novel M2 ion channel blockers that are effective against amantadine- and rimantadine-resistant influenza strains. Preclinical studies in mice have been crucial in evaluating these next-generation compounds. For example, certain adamantane azaheterocyclic derivatives of rimantadine have shown superior efficacy compared to rimantadine in mice infected with a rimantadine-resistant strain of influenza A/H1N1. In these studies, the new compounds led to significantly higher survival rates, reduced weight loss, and lower lung viral titers.

The ferret model has also been instrumental in assessing the efficacy of M2 inhibitors. Studies have demonstrated that amantadine treatment can lead to the rapid development of resistant virus variants in ferrets, mirroring observations in clinical settings. This model is therefore valuable for not only assessing efficacy but also for studying the emergence of drug resistance.

Below are interactive data tables summarizing the findings from various preclinical studies on M2 ion channel blockers.

Table 1: Efficacy of Rimantadine in a Mouse Model of Influenza A Infection

| Treatment Group | Mortality Rate (%) | Mean Day to Death | Lung Viral Titer Reduction |

| Control (Untreated) | 80% | N/A | N/A |

| Rimantadine | 10% | Increased | Significant reduction at 24, 48, and 72 hours post-infection |

Data based on studies with a mouse-adapted influenza A virus strain. nih.gov

Table 2: Comparative Efficacy of Novel Adamantane Derivatives and Rimantadine in Mice Infected with Rimantadine-Resistant Influenza A/H1N1

| Treatment Group | Survival Rate (%) | Weight Loss | Lung Viral Titer |

| Control (Untreated) | 10% | Significant | High |

| Rimantadine | 40% | Less than control | Reduced |

| Novel Adamantane Derivative 1 | 60-100% | Abolished | Significantly inhibited |

| Novel Adamantane Derivative 2 | 60-100% | Abolished | Significantly inhibited |

Advanced Research Methodologies and Techniques for M2 Ion Channel Studies

High-Resolution Structural Determination Techniques

Determining the three-dimensional architecture of the M2 ion channel and its complexes with inhibitors is crucial for structure-based drug design. Several high-resolution techniques have provided invaluable insights into the channel's conformation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for studying the M2 protein in various environments, from detergent micelles to more native-like lipid bilayers. nih.gov

Solution NMR has been instrumental in determining the structure of M2 constructs in detergent micelles. nih.govresearchgate.net These studies have provided foundational models of the M2 tetrameric bundle and have been used to investigate the binding of inhibitors like rimantadine (B1662185). nih.gov